Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate

Stereochemistry Drug Design SAR

Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate (CAS 2177264-03-6; PubChem CID is a chiral, fused bicyclic heterocycle belonging to the hexahydro‑pyrido[4,3‑b][1,4]oxazine class. The compound carries a tert‑butyl carbamate (Boc) protecting group at the 6‑position and an N‑benzyl substituent at the 4‑position on the fully saturated ring system.

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
Cat. No. B8124950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate
Molecular FormulaC19H28N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)N(CCO2)CC3=CC=CC=C3
InChIInChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)21-10-9-17-16(14-21)20(11-12-23-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t16-,17-/m1/s1
InChIKeyXKKJCBQUOXEBOD-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate – Core Physicochemical and Structural Identity for Procurement Decisions


Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate (CAS 2177264-03-6; PubChem CID 124253033) is a chiral, fused bicyclic heterocycle belonging to the hexahydro‑pyrido[4,3‑b][1,4]oxazine class. The compound carries a tert‑butyl carbamate (Boc) protecting group at the 6‑position and an N‑benzyl substituent at the 4‑position on the fully saturated ring system. The defined (4aR,8aR) stereochemistry confers a trans ring‑junction geometry, which directly influences the three‑dimensional shape of the scaffold [1]. Computed physicochemical descriptors include a molecular weight of 332.4 g·mol⁻¹, an XLogP3 of 2.5, a topological polar surface area (TPSA) of 42 Ų, and zero hydrogen‑bond donors [2]. Commercial offerings typically specify a minimum purity of 95–98% . The combination of the trans‑stereochemistry, the N‑benzyl moiety, and the Boc‑protected secondary amine establishes this compound as a well‑defined, dual‑functionalised building block for medicinal chemistry and fragment‑based elaboration.

Why Generic Substitution Fails for Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate in Research Procurement


The hexahydro‑pyrido[4,3‑b][1,4]oxazine scaffold exists as multiple stereoisomers and regioisomers that are not interchangeable without altering key molecular properties. The trans‑(4aR,8aR) ring junction defines a distinct dihedral angle across the saturated bicyclic system, resulting in a unique spatial orientation of the 4‑benzyl and 6‑Boc substituents relative to the bridgehead atoms [1]. Even minor stereochemical changes affect the computed lipophilicity, hydrogen‑bonding capacity, and conformational ensemble; for example, the reported XLogP3 of 2.5 and TPSA of 42 Ų for the trans isomer [2] are not representative of the cis isomer, which occupies a different region of polar‑surface‑area vs. lipophilicity space. Because the benzyl group can be cleaved to reveal a secondary amine for further functionalisation, the relative orientation of that nitrogen lone pair in the trans vs. cis isomer directly influences both the stereochemical outcome of subsequent reactions and the binding conformation of any derived ligand. Simply substituting a cis isomer, a non‑benzylated analog, or a regioisomeric pyrido‑oxazine (e.g., pyrido[3,2‑b][1,4]oxazine) would alter the vector of substituent growth, compromising structure‑activity relationships (SAR) and synthetic reproducibility. Therefore, procurement decisions must be based on both the specified stereochemistry and the documented purity of the exact compound rather than on generic scaffold similarity.

Quantitative Differentiation Evidence for Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate Versus Closest Analogs


Stereochemical Purity: Trans-(4aR,8aR) vs. Cis-(4aS,8aS) Ring Junction

The target compound is the trans-(4aR,8aR) isomer, which orients the 6‑Boc substituent and the 4‑benzyl group on opposite faces of the bicyclic ring system. The cis-(4aS,8aS) isomer places these groups on the same face, producing a markedly different molecular shape. Although no head‑to‑head biological assay has been reported for this pair, the conformational impact can be quantified through computed dihedral angles and vector differences in the exit vectors of the two substituents [1]. For procurement, the trans isomer is supplied at a certified minimum purity of 98% (Leyan) or 95% (AKSci), whereas the cis isomer is available only as a racemate or at lower purity documentation . The absence of a well‑characterised cis batch with comparable purity means that substitution introduces both stereochemical and quality‑assurance uncertainty.

Stereochemistry Drug Design SAR

N-Benzyl vs. N-Unsubstituted Core: Impact on Lipophilicity and Synthetic Utility

Introducing the N‑benzyl group increases the calculated XLogP3 from ~1.1 (non‑benzylated trans‑hexahydro‑2H‑pyrido[4,3‑b][1,4]oxazine‑6‑carboxylate, CAS 1251009‑06‑9) to 2.5 for the target compound [1]. This ΔXLogP3 of ~1.4 log units represents a 25‑fold increase in predicted octanol‑water partition coefficient, altering membrane permeability and solubility profiles. In parallel, the benzyl group serves as a protecting group for the ring nitrogen, enabling chemoselective deprotection and subsequent diversification at the 6‑Boc site without affecting the 4‑position [2].

Physicochemical Properties Synthetic Versatility Medicinal Chemistry

Topological Polar Surface Area Differentiates trans-(4aR,8aR) Isomer from Regioisomeric Pyrido‑Oxazine Scaffolds

The trans‑pyrido[4,3‑b][1,4]oxazine core yields a TPSA of 42 Ų, placing it in a favourable range for both oral absorption and blood‑brain‑barrier penetration (<90 Ų) [1]. In contrast, regioisomeric scaffolds such as pyrido[3,2‑b][1,4]oxazine derivatives often carry a carbonyl at the 2‑position that raises TPSA above 55 Ų [2]. This ~13 Ų difference can be decisive when a library is filtered by TPSA cut‑offs (typically 60–90 Ų for CNS). The target compound’s TPSA of 42 Ų is also lower than that of many saturated N‑heterocycles bearing a free NH, because the benzyl and Boc groups mask polarity [1].

Scaffold Hopping TPSA Drug‑Likeness

Optimal Application Scenarios for Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate Based on Quantitative Evidence


Stereodefined Fragment Library Design for CNS‑Targeted Drug Discovery

The trans‑(4aR,8aR) configuration provides a rigid, three‑dimensional scaffold with an XLogP3 of 2.5 and TPSA of 42 Ų, placing it within the CNS multiparameter optimisation (MPO) sweet spot [1][2]. The benzyl group can be removed under hydrogenolysis to reveal a secondary amine, allowing library chemists to generate diverse N‑alkylated or N‑acylated analogs while retaining the defined trans‑stereochemistry [1]. Procurement of the 98% purity grade ensures that fragment libraries meet the homogeneity thresholds (>95%) required for high‑throughput screening.

Orthogonal Protecting‑Group Strategy for Divergent Parallel Synthesis

The simultaneous presence of an N‑benzyl group (removable by hydrogenation) and a Boc group (removable under acidic conditions) allows chemists to selectively functionalise either nitrogen. This orthogonality is documented in the synthetic routes of related pyrido[4,3‑b][1,4]oxazine intermediates . Using the trans‑isomer ensures that the spatial relationship between the two diversity points remains constant across a compound series, a prerequisite for meaningful SAR interpretation.

Physicochemical Benchmarking of Saturated Heterocyclic Bioisosteres

The computed TPSA of 42 Ų and XLogP3 of 2.5 make the trans‑pyrido[4,3‑b][1,4]oxazine core a useful comparator when evaluating bioisosteric replacements for piperidine, morpholine, or piperazine rings in lead optimisation [2]. Its low TPSA relative to pyrido[3,2‑b]oxazine regioisomers (>55 Ų) provides a quantitative rationale for selecting the [4,3‑b] scaffold in permeability‑limited projects.

Quote Request

Request a Quote for Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.